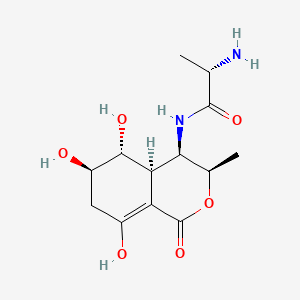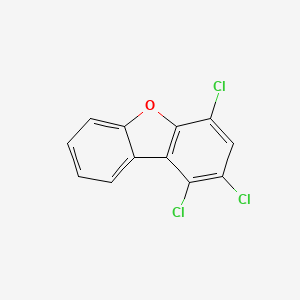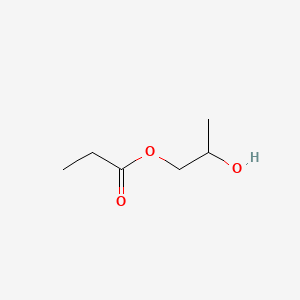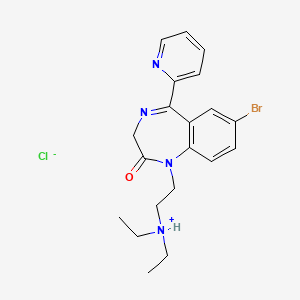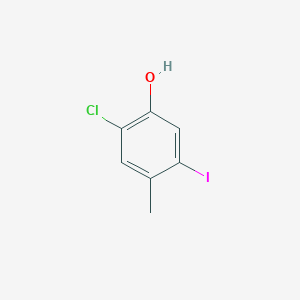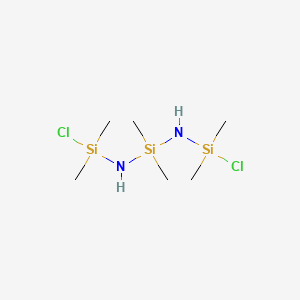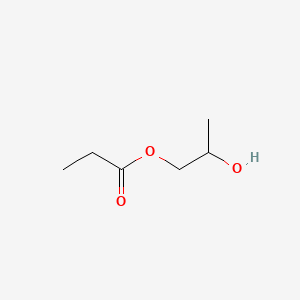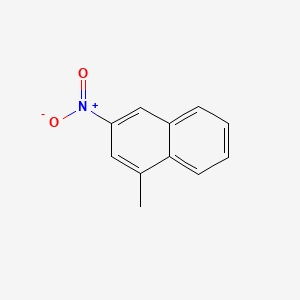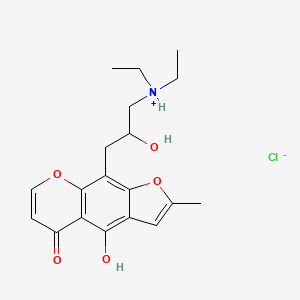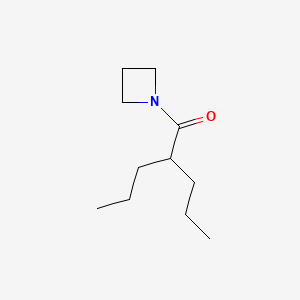
Azetidine, 1-(2-propylvaleryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine, 1-(2-propylvaleryl)- is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine, 1-(2-propylvaleryl)- can be synthesized through various methods. . This method is efficient but has limitations due to inherent challenges. Another method includes the intramolecular amination of organoboronates, which provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale cyclocondensation reactions under microwave irradiation. This approach is efficient and allows for the synthesis of various 1,3-disubstituted azetidines . Additionally, the use of La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines has been reported to afford azetidines in high yields .
Chemical Reactions Analysis
Types of Reactions
Azetidine, 1-(2-propylvaleryl)- undergoes several types of chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to their corresponding amines.
Substitution: Azetidines can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Azetidine, 1-(2-propylvaleryl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of azetidine, 1-(2-propylvaleryl)- involves its ability to undergo ring-opening reactions due to the significant ring strain. This ring strain facilitates bond cleavage and functionalization, making it a versatile intermediate in organic synthesis . The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates under appropriate conditions .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
Azetidine, 1-(2-propylvaleryl)- is unique due to its balance of ring strain and stability, which allows for facile handling and unique reactivity. This makes it an attractive candidate for various synthetic applications and distinguishes it from other nitrogen-containing heterocycles .
Properties
CAS No. |
23097-70-3 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-(azetidin-1-yl)-2-propylpentan-1-one |
InChI |
InChI=1S/C11H21NO/c1-3-6-10(7-4-2)11(13)12-8-5-9-12/h10H,3-9H2,1-2H3 |
InChI Key |
VOCVVBAVUYEGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


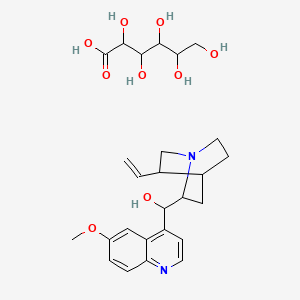
![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)
